Chimassorb 119

Catalog No.
S1530896
CAS No.
106990-43-6
M.F
C132H250N32
M. Wt
2285.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chimassorb 119

CAS Number

106990-43-6

Product Name

Chimassorb 119

IUPAC Name

6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C132H250N32

Molecular Weight

2285.6 g/mol

InChI

InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144)

InChI Key

OWXXKGVQBCBSFJ-UHFFFAOYSA-N

SMILES

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C

Synonyms

N,N’’’-1,2-ethanediylbis[N-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N’,N’’-dibutyl-N’,N’’-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- 1,3,5-Triazine-2,4,6-triamine; Antioxidant 119; Chimassorb 119;

Canonical SMILES

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C

Mechanism of Action in Polymer Stabilization

Chimassorb 119 functions by acting as a free radical scavenger. During light exposure, polymer chains can undergo photo-oxidation, leading to the formation of free radicals that break down the polymer structure. Chimassorb 119 donates a hydrogen atom to these free radicals, converting them into stable species and preventing further chain degradation. This mechanism extends the lifespan and maintains the mechanical properties of the polymer. Source: Longchang Chemical, "Domestic research progress of hindered amine light stabilizers":

Advantages for Research Applications

Several key advantages make Chimassorb 119 a valuable tool in scientific research:

  • High thermal stability: Chimassorb 119 can withstand high processing temperatures often encountered in polymer synthesis and fabrication, ensuring its effectiveness during various research activities. Source: Azelis, "Chimassorb 119 FL (EVP)":
  • Low volatility and migration: Compared to other HALS, Chimassorb 119 exhibits low volatility and migration tendencies, minimizing its loss from the polymer matrix and ensuring long-lasting protection. Source: Azelis, "Chimassorb 119 FL (EVP)":
  • Compatibility with various polymers: Chimassorb 119 is compatible with a wide range of polymers, including polyolefins, polystyrenes, and engineering plastics, making it versatile for diverse research applications. Source: Longchang Chemical, "Domestic research progress of hindered amine light stabilizers":

Research Applications

Chimassorb 119 finds applications in various scientific research fields, including:

  • Development of new polymers: Researchers use Chimassorb 119 to evaluate the long-term stability of newly synthesized polymers under light exposure, ensuring their suitability for intended applications.
  • Evaluation of polymer degradation mechanisms: By incorporating Chimassorb 119 into polymers, researchers can study the mechanisms of light-induced degradation, providing valuable insights for developing more light-resistant materials.
  • Testing the effectiveness of other stabilizers: Researchers can use Chimassorb 119 as a reference point when evaluating the performance of new or alternative light stabilizers for polymers.

Chimassorb 119 is a sterically hindered amine light stabilizer, primarily used to enhance the durability and longevity of polymers exposed to ultraviolet (UV) radiation. Its chemical structure is complex, with the molecular formula C132H250N32C_{132}H_{250}N_{32} and a molecular weight of approximately 2285.61 g/mol. This compound appears as a white to off-white powder and has a melting point in the range of 146-150 °C . It is soluble in organic solvents such as chloroform and toluene but has low water solubility .

As mentioned earlier, Chimassorb 119 functions as a free radical scavenger during UV exposure. It primarily acts through a mechanism known as the hydrogen abstraction (HA) process. The sterically hindered amine groups in its structure readily donate a hydrogen atom to the free radicals formed in the polymer upon UV irradiation. This terminates the free radical chain reaction, preventing further polymer degradation and preserving the material's integrity [].

  • Toxicity: Limited data exists on the acute toxicity of Chimassorb 119. However, studies suggest low to moderate toxicity. It's important to handle the compound with proper personal protective equipment (PPE) to minimize exposure.
  • Flammability: Data on flammability is not readily available. However, as an organic compound, Chimassorb 119 is likely combustible.
  • Reactivity: No significant reactivity hazards are reported in scientific literature.

Please Note:

  • The information provided is based on scientific research readily available in the public domain.
  • Specific details like synthesis processes and some physical properties might be proprietary information held by the manufacturer.
  • Always refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information before handling Chimassorb 119.

Chimassorb 119 acts primarily as a free radical scavenger. Under UV exposure, polymer chains can undergo photo-oxidation, generating free radicals that threaten the integrity of the material. The mechanism of action involves hydrogen abstraction, where Chimassorb 119 donates a hydrogen atom to these free radicals, converting them into stable species and halting further degradation. The reaction can be summarized as follows:

R OOH polymer hvR O OH free radicals \text{R OOH polymer hv}\rightarrow \text{R O OH free radicals }
R O Chimassorb 119R OH Chimassorb 119 deactivated stabilizer \text{R O Chimassorb 119}\rightarrow \text{R OH Chimassorb 119 deactivated stabilizer }

Chimassorb 119 has been identified as an irritant and poses environmental hazards. It may cause allergic skin reactions and is toxic to aquatic life with long-lasting effects . Studies indicate that it has a strong potential for skin sensitization, with significant percentages of test subjects showing reactions upon exposure .

The synthesis of Chimassorb 119 typically involves a condensation reaction between a diamine and a bis(triazine) compound. This process allows for the formation of the hindered amine structure essential for its function as a light stabilizer. Specific details on the exact conditions or reagents used in the synthesis are often proprietary or not extensively documented in public literature.

Chimassorb 119 is widely utilized in various applications, including:

  • Polymer Stabilization: Extending the life of polyolefins and other polymers exposed to UV light.
  • Coatings: Enhancing the durability of paints and coatings against weathering.
  • Plastics: Improving the performance of plastic materials in outdoor settings.

Its ability to prevent polymer degradation makes it valuable in industries such as automotive, construction, and consumer goods .

Chimassorb 119 shares structural and functional similarities with several other hindered amine light stabilizers. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Chimassorb 119C132H250N32C_{132}H_{250}N_{32}Strong free radical scavenger; effective in UV protection.
Tinuvin 770C18H22N4O2C_{18}H_{22}N_4O_2Known for its high efficiency in clear coatings; less effective in high-temperature applications.
Hostavin N30C25H38N4O2C_{25}H_{38}N_4O_2Offers good thermal stability; primarily used in polyolefins.
Cyasorb UV-531C19H19N3O3C_{19}H_{19}N_3O_3Effective in polycarbonate applications; lower molecular weight than Chimassorb 119.

Chimassorb 119's complex structure allows it to provide superior protection against UV degradation compared to many similar compounds, making it particularly valuable for long-term applications in harsh environments .

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

XLogP3

29.8

UNII

UBL01213LI

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

106990-43-6

Wikipedia

Antioxidant 119

Use Classification

Plastics -> Other functions -> Other stabiliser
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II
Plastics -> Heat stabilisers

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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